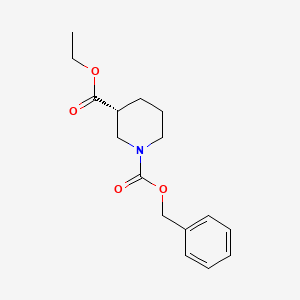

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

概要

説明

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of amino alcohols.

Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while ethylation can be achieved using ethyl halides.

Formation of Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions using appropriate carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted benzyl or ethyl derivatives.

科学的研究の応用

Medicinal Chemistry

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate serves as a critical scaffold in the design of novel pharmaceuticals. Its structural characteristics enable it to act as a precursor for synthesizing various bioactive compounds. This compound is particularly valuable in developing analgesics targeting opioid receptors, with studies indicating that modifications to its structure can enhance selectivity and efficacy toward specific receptor subtypes .

Case Study: Opioid Receptor Agonists

Research has shown that derivatives of this compound can be tailored to preferentially activate the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimers, potentially leading to safer analgesics with reduced side effects compared to traditional opioids .

Organic Synthesis

The compound's reactivity profile includes nucleophilic substitutions, esterification, and hydrolysis reactions, making it an excellent candidate for various synthetic applications. It can participate in condensation reactions to form more complex organic molecules, which is essential for synthesizing intricate pharmaceutical compounds.

Synthetic Pathways

The synthesis of this compound often involves:

- Dieckmann Condensation : Utilized to form cyclic structures.

- Esterification Reactions : Facilitating the formation of esters from carboxylic acids and alcohols.

These methods highlight the compound's versatility in synthetic chemistry.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in materials science. Its unique chemical properties may allow it to be incorporated into novel polymers or coatings. Research into its polymerization behavior could lead to new materials with desirable mechanical and chemical properties.

作用機序

The mechanism of action of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and target receptor.

類似化合物との比較

Similar Compounds

- ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate

- 1-Benzylimidazolidine-2,4-dione

- 4-Phenyl-1,3-thiazol-2-amine

Uniqueness

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate

- Molecular Formula: C16H21NO4

- CAS Number: 310454-53-6

- Purity: 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to exhibit enzyme inhibition properties, which can alter metabolic pathways and influence cellular functions. Its specific interactions are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic enzymes .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .

Receptor Binding

The compound's structural characteristics allow it to bind to various receptors, potentially influencing physiological responses. Studies on related compounds have demonstrated their effectiveness as receptor antagonists or agonists, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating a potential for developing new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 10 |

| This compound | Pending Further Testing | Pending |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound could play a role in developing treatments for neurodegenerative diseases .

特性

IUPAC Name |

1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582129 | |

| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435275-85-7 | |

| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。